5-Chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
Overview
Description
5-Chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde is a chemical compound with the molecular formula C13H9Cl2NO3 It is characterized by the presence of a pyridine ring substituted with a chloro group, a chlorobenzyl group, and an aldehyde group
Biochemical Analysis
Biochemical Properties
5-Chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions is primarily inhibitory, leading to a decrease in the activity of the target enzymes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with specific biomolecules. It acts as an enzyme inhibitor, binding to the active site of the enzyme and preventing substrate binding. This inhibition leads to a decrease in enzyme activity and subsequent changes in metabolic pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory effects on enzymes and other biomolecules . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxic effects and primarily acts as an enzyme inhibitor. At higher doses, it can cause significant toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage level leads to a marked increase in adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For instance, it inhibits enzymes involved in glycolysis and the citric acid cycle, leading to altered metabolic flux and changes in metabolite levels . These interactions can have significant implications for cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . The distribution of this compound within tissues is influenced by its chemical properties, including its solubility and affinity for binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and other biomolecules . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl chloride and 5-chloro-3-pyridinecarboxaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as cesium carbonate in a solvent like dimethylformamide (DMF).
Purification: After the reaction is complete, the product is purified through techniques such as extraction and recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: 5-Chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid.
Reduction: 5-Chloro-1-(4-chlorobenzyl)-6-hydroxy-1,6-dihydro-3-pyridinecarbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide: Similar structure but with a bromo group instead of a chloro group.
5-Chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid: An oxidized form of the compound.
Uniqueness
5-Chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-chloro-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-11-3-1-9(2-4-11)6-16-7-10(8-17)5-12(15)13(16)18/h1-5,7-8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPHHRSXCDWZDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=C(C2=O)Cl)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801138214 | |
Record name | 5-Chloro-1-[(4-chlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801138214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033463-21-6 | |
Record name | 5-Chloro-1-[(4-chlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1033463-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1-[(4-chlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801138214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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